molecular formula C11H13NO8 B13851035 1-(2,2-Dihydroxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

1-(2,2-Dihydroxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B13851035
M. Wt: 287.22 g/mol
InChI Key: UAASIDDGMLHZMW-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₇NO₈ Molecular Weight: 315.28 g/mol CAS Number: 1335210-23-5 Key Applications:

  • Pharmaceutical Intermediate: Serves as a precursor for second-generation HIV-1 integrase strand transfer inhibitors (INSTIs) such as Dolutegravir, Bictegravir, and Cabotegravir .
  • Anticancer Research: Utilized in synthesizing derivatives targeting liver cancer via autophagy induction and DNA damage pathways .
  • Synthetic Versatility: Undergoes hydrolysis, condensation, and click chemistry to generate novel compounds with diverse biological activities .

Properties

Molecular Formula

C11H13NO8

Molecular Weight

287.22 g/mol

IUPAC Name

1-(2,2-dihydroxyethyl)-5-methoxy-6-methoxycarbonyl-4-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C11H13NO8/c1-19-9-7(11(18)20-2)12(4-6(13)14)3-5(8(9)15)10(16)17/h3,6,13-14H,4H2,1-2H3,(H,16,17)

InChI Key

UAASIDDGMLHZMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N(C=C(C1=O)C(=O)O)CC(O)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of Methyl Acetoacetate Derivatives with Aminoacetaldehyde Derivatives

Reaction Pathway:

  • Initial formation of a β-keto ester intermediate through condensation of methyl 4-methoxyacetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
  • Subsequent addition of aminoacetaldehyde dimethyl acetal introduces the aminoalcohol moiety.
  • Cyclization occurs under controlled conditions, forming the dihydropyridine ring with ester and hydroxyl functionalities.

Reaction Conditions:

Step Reagents Solvent Temperature Time Notes
1 Methyl 4-methoxyacetoacetate + DMF-DMA None specified Room temperature 1.5 hours Formation of methyl 2-(dimethylaminomethylene)-4-methoxy-3-oxobutanoate
2 Add aminoacetaldehyde dimethyl acetal Methanol 20-30°C 2 hours Formation of key intermediate
3 Add dimethyl oxalate Methanol 25-30°C Stir for 14 hours Cyclization precursor
4 Add sodium methoxide - 0-5°C Gradual heating to 40°C Cyclization and ring closure

Purification:

  • The reaction mixture is concentrated under reduced pressure.
  • The crude product is purified via recrystallization or chromatography to isolate the dihydropyridine ester.

Summary of Key Reaction Parameters

Reaction Step Reagents Conditions Purpose
Condensation Methyl 4-methoxyacetoacetate + aminoacetaldehyde acetal Room temp, 14 h Ring formation
Cyclization Dimethyl oxalate + sodium methoxide 0-5°C to 40°C Ring closure
Hydrolysis Lithium hydroxide 0-5°C, 3 h Ester to acid conversion
Purification Ethyl acetate extraction Ambient Product isolation

Notes and Considerations

  • Reaction Control: Maintaining low temperatures during hydrolysis and esterification prevents decomposition of hydroxyl groups.
  • Yield Optimization: Sequential purification, recrystallization, and careful control of pH are critical for high yields.
  • Safety Precautions: Handling of oxalates, strong acids, and bases requires appropriate safety measures, including fume hoods and protective gear.
  • Environmental Aspects: Use of green solvents and waste minimization strategies are recommended for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dihydroxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(2,2-Dihydroxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of 1-(2,2-Dihydroxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituent Molecular Formula CAS Number Key Applications Biological Activity
Target Compound (Dimethoxyethyl) 2,2-Dimethoxyethyl C₁₃H₁₇NO₈ 1335210-23-5 HIV drug intermediates, antitumor agents Precursor for INSTIs, antitumor activity
Analog 1 : 2-Oxoethyl variant 2-Oxoethyl C₁₂H₁₁NO₈ Not provided Research chemical Potential synthetic intermediate
Analog 2 : Dimethyl ester derivative Dimethyl ester C₁₄H₁₉NO₈ 1646862-02-3 Ester-protected intermediate Enhanced stability for synthesis
Analog 3 : Benzyloxy-substituted variant Benzyloxypropyl C₁₈H₂₀NO₈ 1206102-07-9 Pharmacological research Modified solubility and reactivity

Key Distinctions

Substituent Effects :

  • Dimethoxyethyl Group (Target) : Enhances stability during multi-step synthesis and improves regioselectivity in ester hydrolysis .
  • Oxoethyl Group (Analog 1) : Introduces a ketone moiety, increasing electrophilicity but requiring careful handling due to reactivity .
  • Dimethyl Ester (Analog 2) : Protects carboxylic acid groups, simplifying storage and handling .

Biological Activity :

  • The target compound’s derivatives (e.g., triazole-bearing analogs) show potent suppression of liver cancer cell viability (IC₅₀ values < 10 µM) .
  • In contrast, benzyloxy-substituted analogs may exhibit altered pharmacokinetics due to increased lipophilicity .

Safety and Handling :

  • The target compound requires stringent protective measures (e.g., respiratory protection) due to incomplete toxicity data .
  • Dimethyl ester analogs are less hazardous but still necessitate standard laboratory precautions .

Anticancer Derivatives

  • Mechanism : Derivatives induce autophagy and DNA damage in liver cancer cells, validated via NMR-confirmed structures .
  • Efficacy : Compound KJ1–KJ19 (triazole derivatives) demonstrate superior cytotoxicity compared to parent molecules .

Biological Activity

1-(2,2-Dihydroxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, also known as a key intermediate in the synthesis of potent HIV integrase inhibitors like Dolutegravir, has garnered attention for its potential biological activities. This compound belongs to the dihydropyridine class, which is known for various pharmacological properties.

The compound has the following chemical properties:

  • Molecular Formula : C13H17NO8
  • Molecular Weight : 315.28 g/mol
  • Boiling Point : 474.1±45.0 °C (predicted)
  • Density : 1.36±0.1 g/cm³ (predicted)
  • Solubility : Slightly soluble in chloroform and DMSO; slightly soluble in methanol
PropertyValue
Molecular FormulaC13H17NO8
Molecular Weight315.28 g/mol
Boiling Point474.1±45.0 °C (predicted)
Density1.36±0.1 g/cm³ (predicted)
SolubilityChloroform, DMSO (slight)

Antiviral Activity

The primary biological activity associated with this compound is its role as an intermediate in the synthesis of HIV integrase inhibitors. Research indicates that derivatives of this compound exhibit significant antiviral activity against HIV by inhibiting the integrase enzyme, which is crucial for viral replication.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various dihydropyridine derivatives on different cancer cell lines using the sulforhodamine B (SRB) assay. The compound demonstrated varied inhibitory effects on cancer cell lines such as:

  • U251 (human glioblastoma)
  • PC-3 (human prostatic adenocarcinoma)
  • K-562 (human chronic myelogenous leukemia)

In one study, certain derivatives exhibited over 50% inhibition in the HCT-15 cell line, suggesting potential anticancer properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

  • The presence of methoxy groups enhances solubility and potentially increases biological activity.
  • Variations in side chains can significantly alter the potency against specific targets, such as bacterial or cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Antimicrobial Activity : A related compound showed notable antibacterial effects against resistant strains of bacteria, indicating a potential for development into antimicrobial agents .
  • Anticancer Properties : Research indicated that modifications to the dihydropyridine structure could lead to compounds with enhanced cytotoxicity against various cancer cell lines .
  • Molecular Docking Studies : In silico studies have shown that certain derivatives exhibit strong binding affinities to target proteins involved in cancer progression and viral replication .

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

Synthesis of this dihydropyridine derivative typically involves multi-step protocols, such as cyclization of substituted β-keto esters or Mo(CO)₆-mediated rearrangements of isoxazole precursors (as seen in structurally related compounds) . Optimization requires precise control of temperature (e.g., reflux in anhydrous solvents) and pH to stabilize the dihydroxyethyl substituent. Catalytic methods using Lewis acids (e.g., ZnCl₂) may improve yields by enhancing regioselectivity .

Q. How should researchers characterize the compound’s structural integrity?

Use a combination of:

  • NMR spectroscopy : Analyze the ¹H and ¹³C spectra to confirm the presence of the dihydroxyethyl group (δ ~3.5–4.0 ppm for methoxy and hydroxyl protons) and the dihydropyridine core.
  • Mass spectrometry : High-resolution ESI-MS can validate the molecular ion peak at m/z 315.276 (C₁₃H₁₇NO₈) .
  • IR spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for ester and carboxylic acid groups) and hydroxyl bands (~3400 cm⁻¹) .

Q. What are critical handling precautions for this compound in laboratory settings?

The compound poses hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335). Key precautions:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid inhalation of dust; store under inert atmosphere (N₂ or Ar) at room temperature to prevent decomposition .
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. Which analytical techniques are suitable for purity assessment?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (acidified with 0.1% TFA). Retention time should align with reference standards.
  • TLC : Monitor reaction progress using silica gel plates (ethyl acetate:hexane = 3:1, Rf ~0.4) .
  • Elemental analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .

Q. How does the compound’s stability vary under different storage conditions?

Stability is pH- and moisture-sensitive. Degradation pathways include:

  • Hydrolysis of the methoxycarbonyl group in aqueous media (pH < 3 or > 10).
  • Oxidation of the dihydropyridine ring in the presence of light or O₂.
    Long-term storage in desiccated, amber vials under inert gas is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its bioactivity?

  • Substituent modification : Replace the dihydroxyethyl group with alkyl or aryl variants to assess impact on enzyme inhibition (e.g., COX-2 or kinases).
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical hydrogen-bonding interactions with target proteins .
  • In vitro assays : Test analogs for cytotoxicity (MTT assay) and selectivity (kinase profiling panels) .

Q. What metabolic pathways are hypothesized for this compound in biological systems?

Predicted pathways include:

  • Phase I metabolism: Oxidative cleavage of the dihydropyridine ring by CYP450 enzymes.
  • Phase II metabolism: Glucuronidation of the carboxylic acid group.
    Validate using liver microsome assays and LC-MS/MS to detect metabolites .

Q. How to resolve contradictions in reported solubility data?

Discrepancies may arise from polymorphic forms or solvent impurities. Strategies:

  • Solubility screening : Use a CheqSol approach with solvents of varying polarity (e.g., DMSO, EtOH, PBS).
  • Powder XRD : Compare diffraction patterns to identify crystalline vs. amorphous forms .

Q. What mechanistic insights can be gained from computational modeling?

  • DFT calculations : Optimize the geometry at the B3LYP/6-31G(d) level to predict electron density distribution and reactive sites (e.g., nucleophilic attack at C4 carbonyl).
  • MD simulations : Model interactions with lipid bilayers to assess membrane permeability .

Q. How can multi-step synthetic routes be optimized for scalability?

  • Process analytical technology (PAT) : Use in-line FTIR to monitor intermediate formation.
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

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